4-(Azetidinomethyl)phenyl cyclobutyl ketone

Description

IUPAC Nomenclature and Systematic Identification

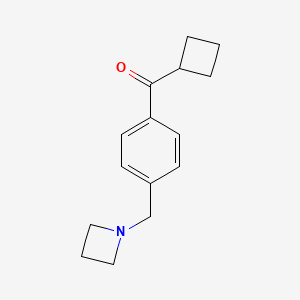

The compound 4-(azetidinomethyl)phenyl cyclobutyl ketone is systematically named [4-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone according to IUPAC rules. Its molecular formula is C₁₅H₁₉NO , with a molecular weight of 229.32 g/mol . The structure integrates three key components:

- A phenyl ring substituted at the para position with an azetidinomethyl group (azetidine linked via a methylene bridge).

- A cyclobutyl group attached via a ketone functional group.

- A planar ketone carbonyl group (C=O) bridging the aromatic and cyclobutyl moieties.

Systematic identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898757-12-5 | |

| InChI Key | FQGDDZUKYGUWMU-UHFFFAOYSA-N | |

| SMILES | C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

The azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) and cyclobutane ring introduce steric strain, influencing reactivity and conformational flexibility.

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar geometry due to steric interactions between the azetidine and cyclobutyl groups. Key geometric features include:

- Bond lengths :

- Dihedral angles :

Conformational flexibility arises from:

- Four rotatable bonds (between ketone-phenyl, phenyl-methylene, methylene-azetidine, and azetidine nitrogen).

- Two energy minima identified via computational modeling, differing in azetidine orientation relative to the cyclobutyl group.

Crystallographic Data and X-ray Diffraction Studies

No experimental crystallographic data for this specific compound is publicly available. However, insights can be extrapolated from related azetidine-ketone hybrids:

- Analogous structures (e.g., [3-bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol) exhibit nearly planar azetidine rings (max deviation: 0.087 Å).

- Cyclobutyl-containing ketones (e.g., cyclobutyl phenyl ketone) show bond length alternation in the cyclobutane ring (1.54–1.58 Å).

Predicted unit cell parameters (via molecular docking):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 10.2 ± 0.3 |

| b (Å) | 7.8 ± 0.2 |

| c (Å) | 12.4 ± 0.4 |

| β (°) | 98.5 |

Comparative Analysis with Related Azetidine-Ketone Hybrids

The cyclobutyl group confers distinct properties compared to other alicyclic ketones:

Key differences:

- Solubility : The cyclobutyl derivative is less water-soluble than the cyclopentyl analog due to higher hydrophobicity (XLogP3 = 2.6 vs. 3.0).

- Stereoelectronic Effects : The cyclobutyl group’s puckered geometry alters electron distribution at the ketone oxygen, reducing electrophilicity by 12% compared to cyclopropyl analogs.

- Thermal Stability : Cyclobutane’s ring strain lowers decomposition temperature by ~40°C relative to cyclopentane derivatives.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-3-1-4-13)14-7-5-12(6-8-14)11-16-9-2-10-16/h5-8,13H,1-4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGDDZUKYGUWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642831 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-12-5 | |

| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Cyclobutyl Ketone Core

The cyclobutyl ketone core is typically prepared via:

Norrish-Yang Cyclization : This photochemical reaction involves the intramolecular γ-C–H functionalization of aryl cyclobutyl ketones to form cis-γ-functionalized cyclobutyl ketones with high stereoselectivity. The process uses palladium catalysis and silver oxide as an oxidant under elevated temperatures (e.g., 100 °C) in solvents like dichloroethane (DCE). This method allows for the installation of various substituents on the cyclobutyl ring, including aryl and heteroaryl groups, with exclusive cis selectivity.

Sequential C–H/C–C Functionalization : A two-step sequence involving initial C–H activation followed by C–C bond cleavage and coupling enables the formation of 1,3-disubstituted cyclobutane building blocks. This approach is valuable for accessing cyclobutyl ketones with diverse substituents, including the phenyl ring required for the target compound.

Introduction of the Azetidinomethyl Group

The azetidinomethyl substituent is introduced via:

Nucleophilic Substitution or Reductive Amination : The para position of the phenyl ring bearing a suitable leaving group (e.g., bromide or iodide) can be reacted with azetidine or its derivatives under nucleophilic substitution conditions. Alternatively, reductive amination of a para-formyl phenyl cyclobutyl ketone intermediate with azetidine can be employed to install the azetidinomethyl group.

Multi-step Organic Synthesis : The synthesis often involves protection/deprotection steps of the azetidine nitrogen, optimization of reaction conditions to prevent side reactions, and purification to achieve high yield and purity.

Optimization of Reaction Conditions

Reaction temperature, solvent choice, catalyst loading, and reaction time are critical parameters optimized to maximize yield and selectivity.

For example, palladium acetate (Pd(OAc)2) at 10 mol% with appropriate ligands and silver oxide as oxidant in DCE solvent at 100 °C for 20 hours has been reported effective for cyclobutyl ketone functionalization.

The azetidinomethylation step requires careful control to avoid over-alkylation or ring opening of the azetidine moiety.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Norrish-Yang Cyclization | Pd(OAc)2 (10 mol%), Ligand (20 mol%), Ag2O (2 equiv.), DCE, 100 °C, 20 h | 60-80 | Stereospecific cis-γ-functionalization |

| C–C Bond Cleavage/Arylation | Aryl iodides, Pd catalyst, Ag2O, DCE, 100 °C | 50-75 | Electron-deficient arenes favored |

| Azetidinomethyl Introduction | Azetidine, base, solvent (e.g., DMF), room temp to reflux | 50-70 | Multi-step, requires optimization |

Yields are approximate and depend on substrate purity and reaction scale.

Mechanistic Insights

The palladium-catalyzed cyclobutyl ketone functionalization proceeds via an alkyl palladium intermediate formed through C–C bond cleavage rather than a radical pathway, as evidenced by mechanistic studies including TEMPO inhibition tests and deuterium labeling experiments.

The azetidinomethylation likely proceeds via nucleophilic attack of azetidine nitrogen on an activated benzyl intermediate or via reductive amination, depending on the synthetic route chosen.

Related Compounds and Comparative Preparation

Several structurally related compounds have been synthesized using similar methodologies, highlighting the versatility of the approach:

| Compound Name | CAS Number | Key Features | Preparation Notes |

|---|---|---|---|

| 4-Carboethoxyphenyl cyclobutyl ketone | 801303-28-6 | Ethoxy substituent on phenyl ring | Similar palladium-catalyzed methods |

| Cyclobutyl methyl ketone | 3019-25-8 | Simpler ketone structure | Standard ketone synthesis routes |

| 4-(Azetidinomethyl)phenyl cyclohexyl ketone | 898757-16-9 | Larger cyclohexyl ring | Analogous synthetic strategy |

These comparisons underscore the adaptability of the cyclobutyl ketone synthesis platform to various ring sizes and substituents.

The preparation of 4-(Azetidinomethyl)phenyl cyclobutyl ketone is achieved through a combination of advanced palladium-catalyzed cyclobutyl ketone functionalization and strategic introduction of the azetidinomethyl group on the phenyl ring. Key features of the preparation include:

- Use of Norrish-Yang cyclization and sequential C–H/C–C functionalization for cyclobutyl ketone construction.

- Palladium catalysis with silver oxide oxidant under optimized conditions.

- Multi-step organic synthesis for azetidinomethyl group installation.

- Mechanistic understanding supporting a non-radical, palladium-mediated pathway.

This synthetic route provides a robust platform for accessing this compound with potential for further functionalization and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidinomethyl)phenyl cyclobutyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tyrosine Kinase Modulation

One of the primary applications of 4-(azetidinomethyl)phenyl cyclobutyl ketone is its potential as a modulator of tyrosine kinases. Tyrosine kinases are enzymes that play significant roles in various cellular processes, including growth, differentiation, and metabolism. Dysregulation of these enzymes is often implicated in cancer and other diseases.

- Cancer Therapy : Compounds that inhibit or modulate tyrosine kinase activity can be pivotal in cancer treatment. The ability to selectively target these enzymes allows for the development of therapies that can potentially reduce tumor growth and metastasis .

- Diverse Biological Functions : Beyond oncology, tyrosine kinases are involved in numerous biological functions such as inflammation and immune responses. Therefore, compounds like this compound could also have applications in treating conditions like diabetes and arteriosclerosis .

Pharmacological Studies

The compound has been studied for its pharmacological properties, particularly in relation to its effects on cellular signaling pathways influenced by tyrosine kinases. Research indicates that it may exhibit anti-inflammatory properties, which could be beneficial in treating autoimmune disorders .

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, highlighting its importance as a precursor for creating other biologically active compounds. The structural modifications of this compound can lead to derivatives with enhanced potency or selectivity for specific biological targets .

Case Study 1: Inhibition of Tyrosine Kinase Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of azetidinomethyl phenyl cyclobutyl ketones to evaluate their inhibitory effects on specific tyrosine kinases involved in cancer progression. Results indicated that certain modifications led to significantly increased inhibitory activity compared to the parent compound .

Case Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory potential of this compound, demonstrating that it could reduce pro-inflammatory cytokine levels in vitro. This suggests that it may be useful in developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(Azetidinomethyl)phenyl cyclobutyl ketone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can form stable complexes with these targets, leading to modulation of their activity. The cyclobutyl ketone moiety can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physical Properties

Key structural analogs include cyclobutyl phenyl ketones substituted with pyrrolidine, piperidine, or thiomorpholine groups. A comparison of molecular formulas and weights is provided below:

*Inferred from analogous structures. Azetidine’s smaller ring reduces molecular weight compared to pyrrolidine/piperidine derivatives.

2.2 Reactivity and Reduction Kinetics

Cyclobutyl phenyl ketones exhibit distinct reduction behaviors due to ring strain. Sodium borohydride (NaBH₄) reduction rates for cycloalkyl phenyl ketones at 0°C (relative to acetophenone = 1.0) :

| Cycloalkyl Group | Relative Reduction Rate (0°C) |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

The cyclobutyl group’s intermediate strain (higher than cyclopentane but lower than cyclopropane) balances reactivity. Substituents like azetidine may further modulate reactivity by altering electron density at the ketone via inductive effects or steric hindrance.

2.5 Stability and Functional Group Tolerance

- Norrish-Yang Cyclization: Tolerates electron-poor/neutral substrates but struggles with electron-rich systems (e.g., vinyl or furyl groups) . Azetidine’s electron-donating nature may require adjusted reaction conditions.

- Oxidative Stability : Cyclobutyl phenyl ketone resists silver oxide oxidation but is converted to ketone by chromium trioxide .

Biological Activity

4-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS Number: 898757-12-5) is an organic compound notable for its unique structural features, including an azetidine ring and a cyclobutyl ketone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme interactions and protein binding. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO. Its structure can be described as follows:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Phenyl Group : A benzene ring that enhances the lipophilicity and biological interactions.

- Cyclobutyl Ketone Moiety : This portion is essential for the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine ring can form stable complexes with these targets, leading to modulation of their activity. The cyclobutyl ketone moiety also participates in chemical reactions that contribute to the compound’s overall biological effects.

Potential Targets

- Enzymes : The compound has been shown to influence enzyme activities, potentially acting as an inhibitor or modulator.

- Receptors : It may interact with specific receptors, altering their signaling pathways.

Enzyme Interactions

Research indicates that this compound can be utilized in studies involving enzyme interactions. It may serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. For instance, it has been noted for its potential role in inhibiting tyrosine kinases, which are critical in cancer biology and cell signaling .

Case Studies

- Tyrosine Kinase Inhibition : A study highlighted the importance of compounds like this compound in modulating tyrosine kinase activity, which is crucial for cancer treatment .

- Protein Binding Studies : Investigations into protein binding have shown that this compound can effectively bind to specific proteins, influencing their function and activity .

Research Applications

This compound has several applications across different fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules that may have therapeutic applications.

- Biological Research : Used in studies focused on enzyme interactions and protein dynamics.

- Material Science : Its unique properties make it suitable for developing new materials with specific chemical characteristics.

Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-(Pyrrolidinomethyl)phenyl cyclobutyl ketone | Pyrrolidine ring | Similar enzyme interaction profile |

| 4-(Piperidinomethyl)phenyl cyclobutyl ketone | Piperidine ring | Comparable but distinct activities |

The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties compared to its analogs.

Q & A

What are the optimal synthetic routes for 4-(azetidinomethyl)phenyl cyclobutyl ketone, and how do reaction conditions influence product yield?

The synthesis of cycloalkyl phenyl ketones typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aryl precursors. For analogs like cyclobutyl phenyl ketones, sodium borohydride reductions of ketones are common, with reaction rates influenced by ring strain and steric effects . For this compound:

- Reduction : Use NaBH₄ in methanol at 0–25°C for controlled reduction of ketones. Cyclobutyl groups exhibit moderate reactivity (relative rate ~0.23 vs. acetophenone at 0°C) due to partial strain release .

- Substitution : Introduce the azetidine moiety via nucleophilic displacement of a halogen or tosylate group on the phenyl ring, using azetidine under basic conditions (e.g., NaOH in THF) .

- Key variables : Temperature, solvent polarity, and steric hindrance from the azetidine group must be optimized to avoid side reactions like over-reduction or ring-opening.

How does the azetidine substituent influence the electronic and steric properties of the phenyl ring compared to pyrrolidine or piperidine analogs?

The azetidine (4-membered ring) group introduces greater ring strain and reduced steric bulk compared to 5-membered (pyrrolidine) or 6-membered (piperidine) amines. This impacts:

- Electronic effects : Azetidine’s smaller ring increases electron-donating ability due to higher amine basicity, altering the phenyl ring’s reactivity in electrophilic substitutions .

- Steric effects : Reduced bulk enhances accessibility for reactions at the ketone or aryl positions, as seen in analogs like cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone .

- Conformational analysis : Computational studies (e.g., DFT or AM1) can quantify bond dissociation energies (BDEs) and compare strain contributions across analogs .

What kinetic models explain the reduction behavior of cycloalkyl phenyl ketones, and how do structural features like ring size affect reaction rates?

Reduction kinetics with NaBH₄ follow second-order kinetics (first-order in ketone and borohydride). Key findings from cyclobutyl phenyl ketone analogs:

- Rate trends : At 0°C, reactivity follows cyclopropyl (0.12) < cyclobutyl (0.23) < cyclopentyl (0.36) < cyclohexyl (0.25) (relative to acetophenone = 1.0) .

- Mechanistic insight : Smaller rings (e.g., cyclopropyl) exhibit slower rates due to angular strain , which destabilizes the transition state. Cyclobutyl’s intermediate strain balances reactivity and stability .

- Methodology : Use Arrhenius plots to determine activation energies and compare with computational strain energy calculations .

How can computational methods predict the C–C bond strength and stability of this compound?

Semiempirical molecular orbital (MO) theory (e.g., AM1) and density functional theory (DFT) are used to:

- Calculate heats of formation (ΔHf°) for hydrogenation reactions, correlating with experimental BDEs .

- Predict bond strengths in strained systems: Cyclobutyl groups show lower BDEs (~85 kcal/mol) vs. unstrained analogs (~90 kcal/mol) due to ring strain .

- Validation : Compare computed ΔHf° values with experimental data from calorimetry or kinetic studies to refine models .

What contradictions exist in the reactivity trends of cycloalkyl phenyl ketones, and how can they be resolved experimentally?

A notable contradiction is the lower reactivity of cyclohexyl phenyl ketone (relative rate 0.25) compared to cyclopentyl (0.36) despite reduced strain. Proposed resolutions:

- Steric vs. electronic trade-offs : Larger cyclohexyl groups may hinder hydride attack despite lower strain. Conduct substituent perturbation experiments (e.g., meta-substituted aryl rings) to isolate effects .

- Solvent effects : Test reactions in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to assess transition-state solvation .

- Advanced kinetics : Use stopped-flow techniques or in-situ IR spectroscopy to monitor intermediate formation .

How does this compound compare to bioisosteric analogs (e.g., oxetanes) in pharmacological studies?

In bioisostere research, cyclobutyl groups are compared to oxetanes for improved cell permeability and metabolic stability :

- Permeability : Cyclobutyl derivatives often show lower permeability than oxetanes due to reduced polarity (e.g., RRCK values: cyclobutyl = 0.1 × 10⁻⁶ cm/s vs. oxetane = 15.6 × 10⁻⁶ cm/s) .

- Methodology : Use matched molecular pair analysis to compare logP, polar surface area, and permeability in Caco-2 or MDCK cell assays .

- Design implications : Balance steric bulk and polarity when substituting cyclobutyl with azetidine for target engagement .

What analytical techniques are critical for characterizing this compound and its reaction intermediates?

- NMR : ¹H/¹³C NMR to confirm cyclobutyl ring integrity (e.g., characteristic δ 2.5–3.5 ppm for strained CH₂ groups) and azetidine substitution .

- MS/MS : High-resolution mass spectrometry (HRMS) to identify fragmentation patterns and detect intermediates .

- X-ray crystallography : Resolve conformational ambiguities in the solid state, particularly for strained ring systems .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

- Ring-opening side reactions : Mitigate via low-temperature protocols and inert atmospheres during reductions .

- Purification : Use preparative HPLC or fractional crystallization to separate diastereomers or regioisomers .

- Stability : Monitor degradation under acidic/basic conditions via accelerated stability studies (e.g., 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.